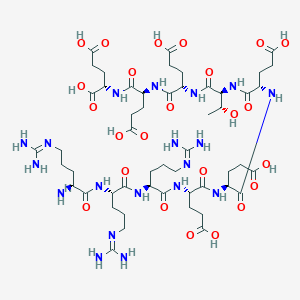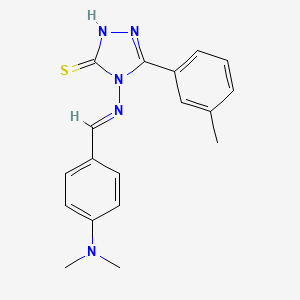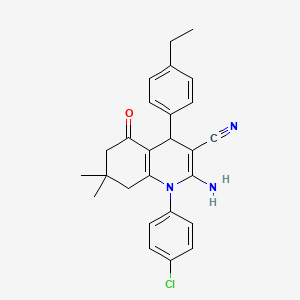
L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- is a complex peptide compound composed of multiple amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- can be achieved through chemical synthesis or biotechnological methods. Chemical synthesis involves the stepwise addition of amino acids using peptide coupling reagents under controlled conditions. The reaction typically requires the protection of functional groups to prevent unwanted side reactions and the use of coupling agents such as carbodiimides or phosphonium salts to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the peptide. These microorganisms can be optimized to express the desired peptide sequence, which is then purified through chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Applications De Recherche Scientifique
L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a component of biomaterials.
Industry: Utilized in the production of specialized peptides for various industrial applications
Mécanisme D'action
The mechanism of action of L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, such as changes in gene expression, protein function, and cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-arginyl-L-glutamic acid: A simpler dipeptide with similar amino acid composition.
L-γ-Glutamyl-L-glutamic acid: An isomer with different structural properties.
L-alanyl-L-glutamine dipeptide: Another peptide with distinct functional properties.
Uniqueness
L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- is unique due to its complex structure and the presence of multiple glutamyl and arginyl residues. This complexity allows for diverse interactions and applications that are not possible with simpler peptides .
Propriétés
Formule moléculaire |
C52H87N19O24 |
|---|---|
Poids moléculaire |
1362.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C52H87N19O24/c1-23(72)39(48(93)69-30(11-17-36(79)80)45(90)67-29(10-16-35(77)78)46(91)70-32(49(94)95)13-19-38(83)84)71-47(92)31(12-18-37(81)82)68-44(89)28(9-15-34(75)76)66-43(88)27(8-14-33(73)74)65-42(87)26(7-4-22-62-52(58)59)64-41(86)25(6-3-21-61-51(56)57)63-40(85)24(53)5-2-20-60-50(54)55/h23-32,39,72H,2-22,53H2,1H3,(H,63,85)(H,64,86)(H,65,87)(H,66,88)(H,67,90)(H,68,89)(H,69,93)(H,70,91)(H,71,92)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,94,95)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,39+/m1/s1 |
Clé InChI |
FYEPIIASCNUBEH-MJBCRNAASA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
SMILES canonique |
CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)

